1-(3-Phenylpropyl)cyclopentanol
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Overview
Description
1-(3-Phenylpropyl)cyclopentanol is an organic compound that belongs to the class of cycloalkanols It features a cyclopentane ring substituted with a hydroxyl group and a 3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Phenylpropyl)cyclopentanone using sodium borohydride. The reaction typically takes place in an alcohol solvent such as methanol or ethanol, where the carbonyl group is reduced to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of 1-(3-Phenylpropyl)cyclopentene in the presence of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Various cyclopentanol derivatives.
Substitution: Cyclopentyl halides and other substituted cyclopentanes.
Scientific Research Applications
1-(3-Phenylpropyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenylpropyl group contributes to its hydrophobic interactions, affecting its solubility and distribution in biological systems .
Comparison with Similar Compounds
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
1-Phenylcyclopentanol: Similar structure but with a phenyl group directly attached to the cyclopentane ring.
3-Phenylpropyl alcohol: Lacks the cyclopentane ring but has a similar phenylpropyl group.
Uniqueness: 1-(3-Phenylpropyl)cyclopentanol stands out due to the combination of the cyclopentane ring and the 3-phenylpropyl group, which imparts unique chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Properties
CAS No. |
53668-63-6 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(3-phenylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14(10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2 |
InChI Key |
MJTWUCGKACWAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCCC2=CC=CC=C2)O |
Origin of Product |
United States |
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